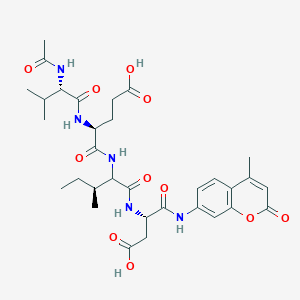
Ac-Val-Glu-DL-Ile-Asp-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-VEID-AMC (ammonium acetate salt) is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis. It is also cleaved by related proteases, including caspase-8. Caspase activity can be quantified by fluorescent detection of free 7-amino-4-methylcoumarin, which is excited at 340-360 nm and emits at 440-460 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ac-VEID-AMC involves the coupling of N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine with ammonium acetate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL .
Industrial Production Methods: Industrial production methods for Ac-VEID-AMC are not widely documented. the compound is generally produced in research laboratories and supplied by chemical companies for scientific research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Ac-VEID-AMC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-6 and related proteases such as caspase-8 .
Common Reagents and Conditions:
Reagents: Caspase-6, caspase-8, and other related proteases.
Conditions: The reactions typically occur under physiological conditions, with the substrate being excited at 340-360 nm and emitting fluorescence at 440-460 nm
Major Products: The major product formed from the cleavage of Ac-VEID-AMC is free 7-amino-4-methylcoumarin .
Applications De Recherche Scientifique
Ac-VEID-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorogenic substrate for detecting caspase-6 activity during apoptosis. This makes it valuable for studying cell death mechanisms and related processes .
Applications in Chemistry:
- Used as a substrate in enzymatic assays to study protease activity.
Applications in Biology:
- Employed in apoptosis research to quantify caspase-6 activity.
- Utilized in cell biology to study the mechanisms of cell death.
Applications in Medicine:
- Applied in cancer research to understand the role of caspases in tumor cell apoptosis.
- Used in drug discovery to screen for potential inhibitors of caspase activity.
Applications in Industry:
Mécanisme D'action
Ac-VEID-AMC exerts its effects by serving as a substrate for caspase-6 and related proteases. Upon cleavage by these enzymes, the compound releases free 7-amino-4-methylcoumarin, which can be detected by its fluorescence. This allows for the quantification of caspase activity and the study of apoptosis mechanisms .
Molecular Targets and Pathways:
Molecular Targets: Caspase-6, caspase-8, and related proteases.
Pathways Involved: Apoptosis pathways, particularly those involving the cleavage of lamin A
Comparaison Avec Des Composés Similaires
Ac-VEID-AMC is unique in its specificity for caspase-6 and its ability to release a fluorescent product upon cleavage. Similar compounds include other fluorogenic substrates for caspases, such as Ac-DEVD-AMC (specific for caspase-3) and Ac-IETD-AMC (specific for caspase-8) .
List of Similar Compounds:
- Ac-DEVD-AMC
- Ac-IETD-AMC
- Ac-LEHD-AMC (specific for caspase-9)
These compounds share similar applications in apoptosis research but differ in their specificity for various caspases .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-YPBMFZGESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

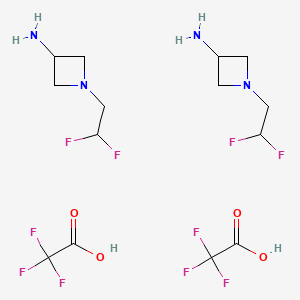
![tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8049466.png)
![1-[[(3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B8049479.png)

![2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B8049496.png)
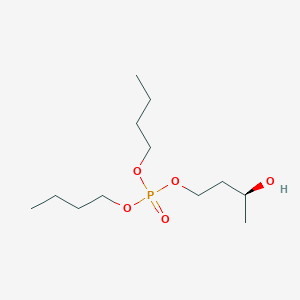
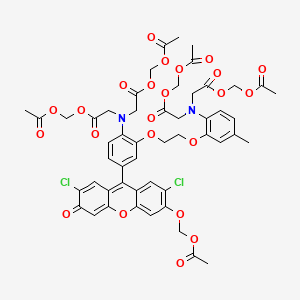
![7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B8049534.png)
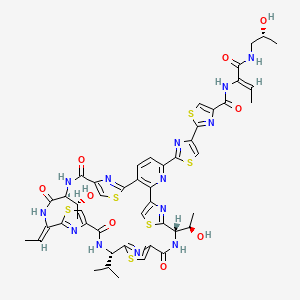
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21Z,28S,30S)-21-ethylidene-9,30-dihydroxy-18-[(1S)-1-hydroxyethyl]-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8049547.png)
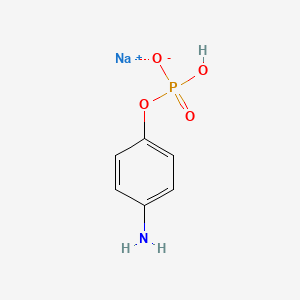
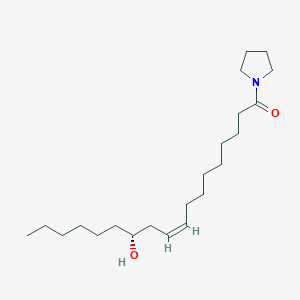

![9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8049561.png)